Cas no 874219-16-6 (2-(N,N-Dimethylaminocarbonyl)phenylboronic acid)

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring a dimethylaminocarbonyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing nature of the amide group, which enhances the reactivity of the boronic acid moiety. Its stability under mild conditions and compatibility with a range of palladium catalysts make it a versatile building block in organic synthesis. The dimethylaminocarbonyl group also offers potential for further functionalization, broadening its utility in pharmaceutical and materials science applications. This reagent is typically handled under inert conditions to preserve its integrity.
2-(N,N-Dimethylaminocarbonyl)phenylboronic acid structure
874219-16-6 structure
商品名:2-(N,N-Dimethylaminocarbonyl)phenylboronic acid
CAS番号:874219-16-6
MF:C9H12BNO3
メガワット:193.00748
MDL:MFCD03425959
CID:719575
PubChem ID:44119823

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (2-(Dimethylcarbamoyl)phenyl)boronic acid
    • 2-(Dimethylcarbamoyl)benzeneboronic acid
    • [2-(Dimethylaminocarbonyl)phenyl]boronic acid
    • [2-(dimethylcarbamoyl)phenyl]boronic acid
    • 2-(Dimethylaminocarbonyl)benzeneboronic acid
    • 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid
    • Boronic acid,B-[2-[(dimethylamino)carbonyl]phenyl]-
    • ZJB21916
    • NZIOVLXULSCCSG-UHFFFAOYSA-N
    • PS-9481
    • SCHEMBL1789519
    • 874219-16-6
    • AMY15058
    • CS-0176063
    • 2-(Dimethylaminocarbonyl)phenylboronic acid
    • MFCD03425959
    • AKOS006223644
    • (2-(Dimethylcarbamoyl)phenyl)boronicacid
    • FD7328
    • DTXSID10657423
    • 2-(Dimethylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • 2-(dimethylcarbamoyl)phenylboronic acid
    • 2-(N,N-DIMETHYLAMINOCARBONYL)BENZENEBORONIC ACID
    • 2-(dimethylcarbamoyl)phenyl]boronic acid
    • MDL: MFCD03425959
    • インチ: InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3
    • InChIKey: NZIOVLXULSCCSG-UHFFFAOYSA-N
    • ほほえんだ: CN(C)C(=O)C1=CC=CC=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 193.09100
  • どういたいしつりょう: 193.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8A^2

じっけんとくせい

  • 密度みつど: 1.2
  • ゆうかいてん: 108-110
  • ふってん: 417.8 ℃ at 760 mmHg
  • フラッシュポイント: 206.5°C
  • 屈折率: 1.553
  • PSA: 60.77000
  • LogP: -0.93180

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid セキュリティ情報

  • 危害声明: Irritant/Keep Cold
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:低温を保つ

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB248826-1 g
2-(Dimethylaminocarbonyl)benzeneboronic acid, 95%; .
874219-16-6 95%
1g
€412.00 2023-04-27
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52765-250mg
2-(Dimethylcarbamoyl)benzeneboronic acid, 95%
874219-16-6 95%
250mg
¥2724.00 2023-02-22
Chemenu
CM132847-1g
(2-(dimethylcarbamoyl)phenyl)boronic acid
874219-16-6 95%
1g
$*** 2023-03-29
TRC
D479033-250mg
2-(N,N-Dimethylaminocarbonyl)phenylboronic acid
874219-16-6
250mg
$196.00 2023-05-18
Fluorochem
210189-1g
2-(Dimethylcarbamoyl)phenyl)boronic acid
874219-16-6 95%
1g
£190.00 2022-03-01
abcr
AB248826-250 mg
2-(Dimethylaminocarbonyl)benzeneboronic acid, 95%; .
874219-16-6 95%
250mg
€138.20 2023-04-27
Ambeed
A596448-5g
(2-(Dimethylcarbamoyl)phenyl)boronic acid
874219-16-6 98%
5g
$866.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246733-5g
(2-(Dimethylcarbamoyl)phenyl)boronic acid
874219-16-6 98%
5g
¥9396.00 2024-04-27
A2B Chem LLC
AC11399-1g
2-(N,N-Dimethylaminocarbonyl)phenylboronic acid
874219-16-6 95%
1g
$178.00 2024-04-19
eNovation Chemicals LLC
K09901-1g
2-(N,N-DIMETHYLAMINOCARBONYL)BENZENEBORONIC ACID
874219-16-6 97%
1g
$485 2025-03-03

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 関連文献

2-(N,N-Dimethylaminocarbonyl)phenylboronic acidに関する追加情報

Introduction to 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS No. 874219-16-6) and Its Applications in Modern Chemical Biology

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 874219-16-6, is a specialized organoboron compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of boronic acids, which are widely recognized for their utility in various biochemical applications, including drug discovery, biomaterials, and catalysis. The unique structural features of this molecule, particularly the presence of a N,N-dimethylaminocarbonyl (DMAC) group attached to a phenyl ring, coupled with a boronic acid functionality, make it a versatile intermediate in synthetic chemistry and a potential candidate for developing novel therapeutic agents.

The boronic acid moiety in 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid is known for its ability to form stable complexes with diols and other polyhydroxy compounds through reversible coordination interactions. This property has been exploited in various applications, such as affinity chromatography, where it serves as a ligand for capturing proteins with multiple hydroxyl groups. Additionally, boronic acids are integral components in the design of protease inhibitors and have been extensively studied for their role in targeted drug delivery systems.

In recent years, the pharmaceutical industry has seen a surge in the development of boron-containing compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The N,N-dimethylaminocarbonyl group in 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid not only contributes to the compound's solubility but also influences its reactivity, making it an attractive building block for medicinal chemists. This section explores the latest advancements in the application of this compound, emphasizing its role in innovative drug development and biomolecular interactions.

One of the most compelling aspects of 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid is its potential as a precursor in the synthesis of advanced materials. Boronate esters derived from this compound have been employed in the creation of cross-linking agents for hydrogels, which are widely used in tissue engineering and regenerative medicine. The ability to modulate gelation properties through pH or temperature responsiveness makes this class of materials highly valuable for biomedical applications.

The compound's reactivity also extends to its utility as a catalyst or co-catalyst in organic transformations. For instance, boronic acids can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules. The presence of the N,N-dimethylaminocarbonyl group enhances electrophilic character, facilitating more efficient coupling reactions under milder conditions. This has opened new avenues for synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Recent studies have highlighted the role of 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid in modulating enzyme activity through boronate ester formation. This mechanism has been explored particularly in the context of glycosidase inhibition, where boronic acids mimic sugar substrates and interfere with enzymatic turnover. Such inhibitors have shown promise in treating metabolic disorders and infectious diseases. The DMAC group further enhances binding affinity by optimizing steric complementarity with target enzymes.

The synthesis of 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid itself is an intriguing challenge that has driven innovation in synthetic methodologies. Modern approaches often involve multi-step sequences that leverage palladium-catalyzed reactions or transition-metal-mediated cross-coupling processes to construct the desired boronic acid functionality efficiently. Advances in green chemistry have also influenced these synthetic routes, emphasizing sustainability through reduced waste generation and energy consumption.

The compound's stability under various conditions makes it suitable for long-term storage and transport, ensuring consistent quality for industrial applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and structural integrity before use in research or production settings.

In conclusion, 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid (CAS No. 874219-16-6) represents a cornerstone molecule in modern chemical biology with far-reaching implications across pharmaceuticals, materials science, and catalysis. Its unique structural attributes enable diverse applications, from drug design to advanced biomaterials, underscoring its importance as a research tool and potential therapeutic agent. As scientific understanding evolves, further exploration into its capabilities will undoubtedly yield groundbreaking discoveries.

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